REACTION_CXSMILES
|
[CH:1]1[C:6]([CH:7]=O)=[CH:5][CH:4]=[C:3]([CH:9]=[O:10])[CH:2]=1.C(OC(=O)C)(=O)C.[N:18]1[CH:23]=[CH:22][C:21]([CH3:24])=[CH:20][CH:19]=1.Cl>C(O)(=O)C>[CH:9]([C:3]1[CH:2]=[CH:1][C:6]([CH:7]=[CH:24][C:21]2[CH:22]=[CH:23][N:18]=[CH:19][CH:20]=2)=[CH:5][CH:4]=1)=[O:10]
|
Name
|
400
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1C=O)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for two hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
the dark brown mixture was refluxed for a further 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
The desired product was extracted with toluene
|
Type
|
ADDITION
|
Details
|
treated with 5M sodium hydroxide to a pH between 5 and 6
|
Type
|
DISSOLUTION
|
Details
|
The crude solid product was dissolved in hot ethyl acetate
|
Type
|
FILTRATION
|
Details
|
the solution was filtered
|
Type
|
TEMPERATURE
|
Details
|
Cooling of the filtrate
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=CC=C(C=C1)C=CC1=CC=NC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |